molecular formula C12H27N2O3P B14365086 Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate CAS No. 93370-40-2

Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate

Cat. No.: B14365086
CAS No.: 93370-40-2
M. Wt: 278.33 g/mol
InChI Key: WNDJBOATNKHGER-UHFFFAOYSA-N
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Description

Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is a complex organic compound with a unique structure that includes both phosphonate and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate typically involves the reaction of diethylamine with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate oxides, while reduction can produce phosphines.

Scientific Research Applications

Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [1,2-bis(dimethylamino)ethenyl]phosphonate
  • Diethyl [1,2-bis(diethylamino)ethenyl]phosphonate
  • Dimethyl [1,2-bis(dipropylamino)ethenyl]phosphonate

Uniqueness

Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is unique due to its specific combination of phosphonate and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

93370-40-2

Molecular Formula

C12H27N2O3P

Molecular Weight

278.33 g/mol

IUPAC Name

1-dimethoxyphosphoryl-N,N,N',N'-tetraethylethene-1,2-diamine

InChI

InChI=1S/C12H27N2O3P/c1-7-13(8-2)11-12(14(9-3)10-4)18(15,16-5)17-6/h11H,7-10H2,1-6H3

InChI Key

WNDJBOATNKHGER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(N(CC)CC)P(=O)(OC)OC

Origin of Product

United States

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